![molecular formula C17H14ClN3OS B2508650 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 851132-81-5](/img/structure/B2508650.png)
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . It also has a phenyl group (a ring of six carbon atoms, often represented as “Ph”) and a chlorophenyl group (a phenyl group with a chlorine atom attached). The “thio” prefix suggests the presence of sulfur.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring and phenyl groups are likely to be planar due to the nature of their bonding . The exact three-dimensional structure would depend on the specific arrangement and rotation around single bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazole ring can act as a Lewis base, donating a pair of electrons . The chlorine atom on the chlorophenyl group is likely to be a site of high reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
- The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, including our compound of interest, have shown potent anti-urease activity. Their inhibitory activity (IC50) ranged from 0.0019 μM to 0.0532 μM, outperforming the standard thiourea (IC50 = 4.7455 μM) .
- Thiourea-based compounds play a crucial role in medicinal chemistry. Our compound’s unique structure combines the thiourea skeleton with aromatic and aliphatic side chains, making it an interesting candidate for drug development .
- Researchers have studied the crystal structures of related compounds. Techniques like single-crystal X-ray diffraction have been employed to determine atomic positions within the unit cell .
Urease Inhibition
Medicinal Chemistry
Crystallography
Safety and Hazards
properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILNOONYUPHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide |
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